7-chloro-5-methyl-1H-benzotriazole
Overview
Description
7-chloro-5-methyl-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound with a wide range of applications in various fields. Benzotriazole derivatives are known for their stability and versatility, making them valuable in medicinal chemistry, material sciences, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methyl-1H-benzotriazole typically involves the chlorination of 5-methyl-1H-benzotriazole. This process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-methyl-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
7-chloro-5-methyl-1H-benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-5-methyl-1H-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-benzotriazole: Lacks the chlorine atom, resulting in different reactivity and applications.
5-chloro-1H-benzotriazole: Similar structure but without the methyl group, affecting its chemical properties.
4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole: A highly brominated derivative with distinct biological activities.
Uniqueness
7-chloro-5-methyl-1H-benzotriazole is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material sciences .
Properties
IUPAC Name |
4-chloro-6-methyl-2H-benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUABSURZAFGMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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